2,3-Dichloroprop-2-ene-1-sulfonamide
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Overview
Description
2,3-Dichloroprop-2-ene-1-sulfonamide is an organosulfur compound with the molecular formula C₃H₅Cl₂NO₂S. It is characterized by the presence of two chlorine atoms, a sulfonamide group, and a double bond in its structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloroprop-2-ene-1-sulfonamide typically involves the reaction of 2,3-dichloropropene with sulfonamide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the nucleophilic substitution of the allylic chlorine atom . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloroprop-2-ene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The allylic chlorine atom can be substituted by nucleophiles in the presence of a base.
Dehydrochlorination: The compound can undergo dehydrochlorination to form allene derivatives.
Addition Reactions: Nucleophiles can add to the double bond, leading to various addition products.
Common Reagents and Conditions
Nucleophiles: Various nucleophiles, such as diphenyl dichalcogenides, can react with this compound to form different products.
Major Products
The major products formed from these reactions include allene derivatives, Z-adducts, and E-isomers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dichloroprop-2-ene-1-sulfonamide has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Agrochemicals: It is utilized in the production of pesticides and herbicides.
Dyestuff: The compound is employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3-Dichloroprop-2-ene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloropropene: A related compound with similar structural features but without the sulfonamide group.
Sulfanilamide: Another sulfonamide compound with different substituents and applications.
Uniqueness
2,3-Dichloroprop-2-ene-1-sulfonamide is unique due to its combination of chlorine atoms, a double bond, and a sulfonamide group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C3H5Cl2NO2S |
---|---|
Molecular Weight |
190.05 g/mol |
IUPAC Name |
(Z)-2,3-dichloroprop-2-ene-1-sulfonamide |
InChI |
InChI=1S/C3H5Cl2NO2S/c4-1-3(5)2-9(6,7)8/h1H,2H2,(H2,6,7,8)/b3-1- |
InChI Key |
KGBVIWBNSIOXMX-IWQZZHSRSA-N |
Isomeric SMILES |
C(/C(=C/Cl)/Cl)S(=O)(=O)N |
Canonical SMILES |
C(C(=CCl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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